2-(4-ethoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
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Overview
Description
2-(4-ethoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxyphenoxy group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide typically involves the following steps:
Formation of 4-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 4-ethoxyphenoxyacetic acid: The 4-ethoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 4-ethoxyphenoxyacetic acid.
Formation of 4-methyl-2-nitroaniline: This can be synthesized by nitration of 4-methylaniline using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: Finally, 4-ethoxyphenoxyacetic acid is coupled with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, in the presence of a base.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(4-ethoxyphenoxy)-N-(4-methyl-2-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-ethoxyphenoxyacetic acid and 4-methyl-2-nitroaniline.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenoxy)-N-(4-chloro-2-nitrophenyl)acetamide: Similar structure but with a chloro group instead of a methyl group.
2-(4-ethoxyphenoxy)-N-(4-methyl-2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(4-ethoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both an ethoxyphenoxy group and a nitrophenyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-13-5-7-14(8-6-13)24-11-17(20)18-15-9-4-12(2)10-16(15)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJMEQWQCELEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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